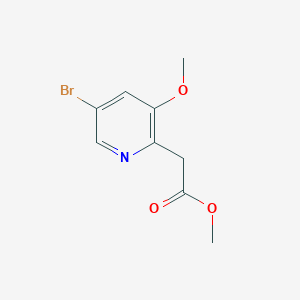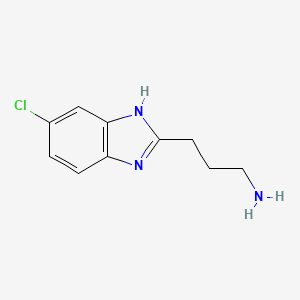
1-(Methoxymethyl)cyclopentanecarboxamide
Übersicht
Beschreibung
1-(Methoxymethyl)cyclopentanecarboxamide is a chemical compound that belongs to the amide class of organic compounds. It has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(Methoxymethyl)cyclopentanecarboxamide consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Anti-Platelet Aggregation Activities
A study on 4-methoxyisophthalamides, related to 1-(Methoxymethyl)cyclopentanecarboxamide, demonstrated their potential in anti-platelet aggregation. Compounds like 1h, 1i, 1q, and 1v showed higher activities than control drugs in inhibiting platelet aggregation induced by adenosine triphosphate and collagen. These findings suggest that these compounds can be novel anti-platelet drugs with high activities and minimal toxicities (Liu, Wang, Liu, & Chen, 2018).
Supramolecular Self-Assembly
Research on stereoisomeric 2-hydroxy-1-cyclopentanecarboxamides, which share structural similarities with 1-(Methoxymethyl)cyclopentanecarboxamide, showed their ability to form racemic crystals. These structures are determined by intermolecular hydrogen bonds and display various patterns of supramolecular self-assembly, which could be significant in understanding molecular interactions and crystal formation (Kălmăn et al., 2001).
Synthesis of Amino Acid Analogs
The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, structurally related to 1-(Methoxymethyl)cyclopentanecarboxamide, was explored as a potential analog of natural amino acids like serine and threonine. This compound also includes features present in established antitumor agents, suggesting potential applications in drug development (Huddle & Skinner, 1971).
Synthesis of Cyclohexene Derivatives
Research on 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, closely related to 1-(Methoxymethyl)cyclopentanecarboxamide, has shown its use in highly diastereo- and enantioselective Diels-Alder reactions. This leads to the formation of functionalized cyclohexene derivatives, which are crucial building blocks in the synthesis of natural products (Sudo, Shirasaki, Harada, & Nishida, 2008).
Development of New Antagonists
Studies on compounds like 6-Alkoxy-5-aryl-3-pyridinecarboxamides, structurally akin to 1-(Methoxymethyl)cyclopentanecarboxamide, revealed their use as selective, high-affinity antagonists for receptors. These studies help in understanding the structural basis of species-dependent differential affinity and aid in developing more effective antagonists (Iyer et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(methoxymethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-6-8(7(9)10)4-2-3-5-8/h2-6H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDASWRKRISTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




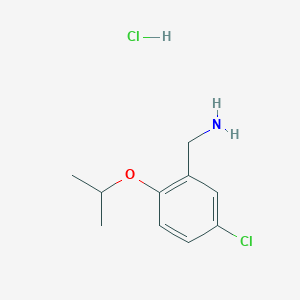
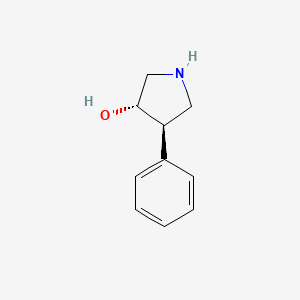

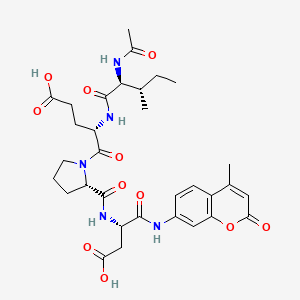
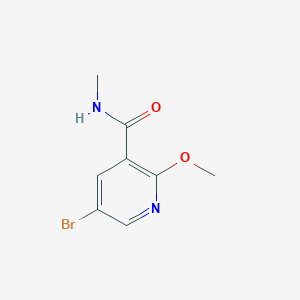
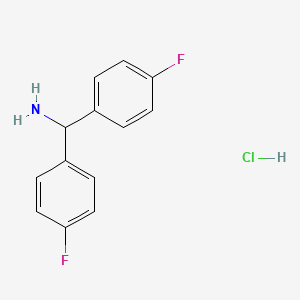

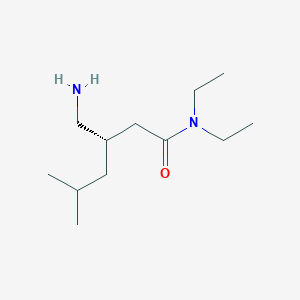
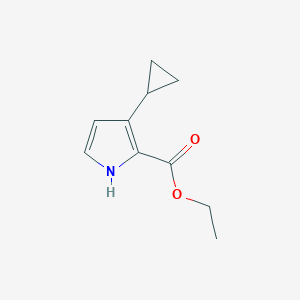
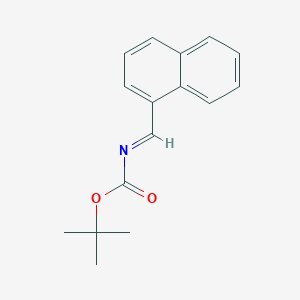
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)
